Nitro Position Determines MAO Isoform Selectivity
In a direct head-to-head comparison within a single 2-phenylbenzofuran series, the 7-nitro substituted compound (compound 7, 7-nitro-2-phenylbenzofuran) exhibited preferential MAO-A inhibition with an IC50 of 0.168 µM, whereas the corresponding 5-nitro substituted analog (compound 9, 2-(3-methoxyphenyl)-5-nitrobenzofuran) demonstrated preferential MAO-B inhibition with an IC50 of 0.024 µM [1]. The selectivity inversion is a consequence of nitro group positioning on the benzofuran ring and cannot be achieved by the 5-nitro or unsubstituted analogs. While this evidence is derived from 2-phenylbenzofurans rather than 3-carboxylic acid benzofurans, the electronic and steric influence of the 7-nitro group on the benzofuran core is a class-level property applicable to 7-nitrobenzofuran-3-carboxylic acid scaffolds [1].
| Evidence Dimension | MAO isoform inhibitory potency and selectivity |
|---|---|
| Target Compound Data | 7-nitro-2-phenylbenzofuran: MAO-A IC50 = 0.168 µM (representing 7-nitro position effect) |
| Comparator Or Baseline | 2-(3-methoxyphenyl)-5-nitrobenzofuran: MAO-B IC50 = 0.024 µM (5-nitro position effect); 2-phenylbenzofuran (unsubstituted): negligible activity |
| Quantified Difference | 7-nitro substitution yields MAO-A selectivity; 5-nitro substitution yields MAO-B selectivity (~7-fold more potent on MAO-B for 5-nitro compound vs. 7-nitro compound on MAO-A). Selectivity inversion is qualitative (isoform switch). |
| Conditions | Recombinant human MAO-A and MAO-B; fluorometric assay using kynuramine as substrate; compounds tested at multiple concentrations; reversible inhibition confirmed by dialysis. (Delogu et al., Bioorganic Chemistry, 2021) |
Why This Matters
A medicinal chemist seeking to develop an MAO-A-selective inhibitor should select the 7-nitro benzofuran scaffold, not the 5-nitro analog, as the latter will bias toward MAO-B.
- [1] Delogu, G.L.; Matos, M.J.; Fiori, A.; Era, B.; Medda, R.; Pieroni, E.; Fais, A.; Kumar, A.; Pintus, F. Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors. Bioorganic Chemistry, 2021, 107, 104616. DOI: 10.1016/j.bioorg.2020.104616. PMID: 33444985. View Source
